molecular formula C11H6BrNO B8268830 5-Bromobenzo[cd]indol-2(1H)-one

5-Bromobenzo[cd]indol-2(1H)-one

Cat. No.: B8268830
M. Wt: 248.07 g/mol
InChI Key: TUDIPXNPGAYOJW-UHFFFAOYSA-N
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Description

5-Bromobenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the class of benzoindoles. This compound is characterized by a fused ring system consisting of a benzene ring and an indole moiety, with a bromine atom attached at the 5-position. The structure of this compound makes it an interesting subject for research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[cd]indol-2(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Substitution: Organolithium or Grignard reagents.

    Oxidation: Potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Various substituted benzoindoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced derivatives of the indole moiety.

Scientific Research Applications

5-Bromobenzo[cd]indol-2(1H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Benzo[cd]indol-2(1H)-one: Lacks the bromine atom at the 5-position.

    5-Chlorobenzo[cd]indol-2(1H)-one: Contains a chlorine atom instead of a bromine atom at the 5-position.

    5-Fluorobenzo[cd]indol-2(1H)-one: Contains a fluorine atom instead of a bromine atom at the 5-position.

Uniqueness

The presence of the bromine atom at the 5-position in 5-Bromobenzo[cd]indol-2(1H)-one imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile .

Properties

IUPAC Name

5-bromo-1H-benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO/c12-8-5-4-7-10-6(8)2-1-3-9(10)13-11(7)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDIPXNPGAYOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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